5-Cyano-2-methylnicotinoyl chloride 5-Cyano-2-methylnicotinoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17375796
InChI: InChI=1S/C8H5ClN2O/c1-5-7(8(9)12)2-6(3-10)4-11-5/h2,4H,1H3
SMILES:
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol

5-Cyano-2-methylnicotinoyl chloride

CAS No.:

Cat. No.: VC17375796

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

5-Cyano-2-methylnicotinoyl chloride -

Specification

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
IUPAC Name 5-cyano-2-methylpyridine-3-carbonyl chloride
Standard InChI InChI=1S/C8H5ClN2O/c1-5-7(8(9)12)2-6(3-10)4-11-5/h2,4H,1H3
Standard InChI Key IJTBYCOJVDEGBD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=N1)C#N)C(=O)Cl

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The molecular structure of 5-cyano-2-methylnicotinoyl chloride features a pyridine backbone with three distinct functional groups:

  • Methyl group (-CH3_3) at the 2-position, which introduces steric effects and influences electronic distribution.

  • Cyano group (-CN) at the 5-position, enhancing electrophilicity and enabling participation in nucleophilic addition reactions.

  • Acyl chloride (-COCl) at the 3-position, a highly reactive site for nucleophilic substitution.

The compound’s planar geometry and conjugated π-system facilitate interactions with biological targets, particularly nicotinic receptors, where the cyano group’s electron-withdrawing nature modulates binding affinity.

Spectroscopic and Crystallographic Data

Key spectral identifiers include:

  • 1H NMR^1\text{H NMR}: Signals at δ 2.65 (s, 3H, CH3_3), 8.45 (d, 1H, pyridine-H), and 8.90 (d, 1H, pyridine-H).

  • IR: Peaks at 1725 cm1^{-1} (C=O stretch), 2220 cm1^{-1} (C≡N stretch), and 550 cm1^{-1} (C-Cl stretch).

Crystallographic studies of analogous compounds, such as N-(5-cyanononan-5-yl)benzamide, reveal intermolecular hydrogen bonding patterns (N–H⋯O and C–H⋯O) that stabilize crystal lattices, suggesting similar packing behavior in 5-cyano-2-methylnicotinoyl chloride .

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC8H5ClN2O\text{C}_8\text{H}_5\text{ClN}_2\text{O}
Molecular Weight180.59 g/mol
IUPAC Name5-cyano-2-methylpyridine-3-carbonyl chloride
Boiling Point71–75°C @ 0.5 mmHg
SolubilitySoluble in CH2_2Cl2_2, THF
StabilityMoisture-sensitive; decomposes in water
SMILESCC1=C(C=C(C=N1)C#N)C(=O)Cl
InChI KeyIJTBYCOJVDEGBD-UHFFFAOYSA-N

Synthesis and Industrial Preparation

Conventional Synthetic Routes

The synthesis of 5-cyano-2-methylnicotinoyl chloride typically proceeds via two stages:

  • Formation of 5-Cyano-2-methylnicotinic Acid:

    • Starting from 2-methylnicotinic acid, nitration followed by cyanation introduces the cyano group.

    • Alternative routes employ hydrolysis of 2-methyl-5-cyanonicotinonitrile under acidic conditions.

  • Conversion to Acyl Chloride:

    • Treatment with thionyl chloride (SOCl2_2) or phosphorus oxychloride (POCl3_3) in anhydrous solvents like dichloromethane:

      5-Cyano-2-methylnicotinic acid+SOCl25-Cyano-2-methylnicotinoyl chloride+SO2+HCl\text{5-Cyano-2-methylnicotinic acid} + \text{SOCl}_2 \rightarrow \text{5-Cyano-2-methylnicotinoyl chloride} + \text{SO}_2 + \text{HCl}
    • Yields exceed 85% under optimized conditions (reflux, 3 hours).

Advanced Methodologies

A patent-pending approach (US5204478A) demonstrates the use of lithium chloride as a catalyst in POCl3_3-mediated chlorination, reducing side reactions and improving purity . This method, originally developed for 2,6-dichloro-5-fluoronicotinoyl chloride, has been adapted for analogous compounds, achieving 88–97% yields .

Reactivity and Functional Transformations

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid substitution with nucleophiles, forming:

  • Amides: Reaction with amines (e.g., benzylamine) in dichloromethane:

    RNH2+5-Cyano-2-methylnicotinoyl chlorideRNHCO-(pyridine)+HCl\text{RNH}_2 + \text{5-Cyano-2-methylnicotinoyl chloride} \rightarrow \text{RNHCO-(pyridine)} + \text{HCl}
  • Esters: Alcohols (e.g., methanol) yield methyl esters, useful in prodrug design.

Cyano Group Modifications

The cyano group participates in:

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts -CN to -CH2_2NH2_2, expanding utility in alkaloid synthesis.

  • Hydrolysis: Acidic conditions yield carboxylic acids, while basic conditions form amides.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

5-Cyano-2-methylnicotinoyl chloride is a precursor to:

  • Neurological Agents: Derivatives targeting nicotinic acetylcholine receptors (nAChRs) show promise in treating Alzheimer’s disease.

  • Anticancer Compounds: Pyridine-based inhibitors of tyrosine kinases utilize this scaffold.

Agricultural Chemicals

Functionalization with thioureas or sulfonamides yields herbicides with enhanced bioavailability and environmental stability.

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